

Technical Guide: 1,2-Cyclopentanedicarboxylic Acid

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Compound of Interest

Compound Name: 1,2-Cyclopentanedicarboxylic acid

CAS No.: 50483-99-3

Cat. No.: B3024945

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Stereochemical Control, Synthesis, and Applications in Ligand Design

Executive Summary

1,2-Cyclopentanedicarboxylic acid is a critical alicyclic building block used extensively in coordination chemistry (Metal-Organic Frameworks), polymer synthesis, and pharmaceutical development.[1] Its utility stems from its ability to exist as distinct stereoisomers—cis (meso) and trans (chiral)—which offer fixed geometric constraints. These constraints are exploited to lock peptide conformations (as proline mimetics) or to dictate pore topology in MOFs. This guide delineates the specific CAS registries for these isomers, details their synthesis, and provides validated protocols for their application.

Stereochemical Landscape & CAS Registry

The stereochemistry of **1,2-cyclopentanedicarboxylic acid** is the primary determinant of its reactivity and application. The cis isomer is a meso compound (achiral) due to a plane of symmetry. The trans isomer exists as a pair of enantiomers (

and

), typically supplied as a racemic mixture unless chiral resolution is performed.[2]

Master Registry Table

Isomer Configuration	Stereochemistry	CAS Number	Melting Point	Key Reactivity
cis-1,2-Cyclopentanedicarboxylic acid	Meso (Achiral)	1461-96-7	132–136 °C	Readily forms cyclic anhydride upon dehydration.[2]
trans-1,2-Cyclopentanedicarboxylic acid	Racemic ()	1461-97-8	160–163 °C	Thermodynamically more stable; does not form cyclic anhydride directly.
-1,2-Cyclopentanedicarboxylic acid	Chiral Enantiomer	17224-73-6	N/A	Used in asymmetric synthesis and chiral MOFs.
cis-1,2-Cyclopentanedicarboxylic anhydride	Meso	35878-28-5	73–74 °C	Highly reactive electrophile for amide/ester formation.

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Critical Note on Sourcing: Researchers must verify the CAS number when ordering. "1,2-Cyclopentanedicarboxylic acid" with CAS 50483-99-3 refers to the compound with unspecified stereochemistry and is unsuitable for stereospecific applications.

Synthesis & Production Methodologies

Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

The most robust industrial route involves the oxidative cleavage of bicyclic alkenes or the use of ethyl 2-oxocyclohexanecarboxylate.

Mechanism:

- Bromination: Ethyl 2-oxocyclohexanecarboxylate is brominated to introduce a leaving group.
- Favorskii Rearrangement: Under basic conditions (KOH), the ring contracts from a six-membered cyclohexane to a five-membered cyclopentane derivative.
- Hydrolysis: The resulting diester is hydrolyzed to the dicarboxylic acid.

Synthesis of trans-1,2-Cyclopentanedicarboxylic Acid

The trans isomer is often accessed via the epimerization of the cis isomer or through direct synthesis from pimelic acid derivatives.

Epimerization Protocol: Heating the cis isomer with concentrated hydrochloric acid or dilute sulfuric acid at high temperatures (

) promotes isomerization to the thermodynamically favored trans form.

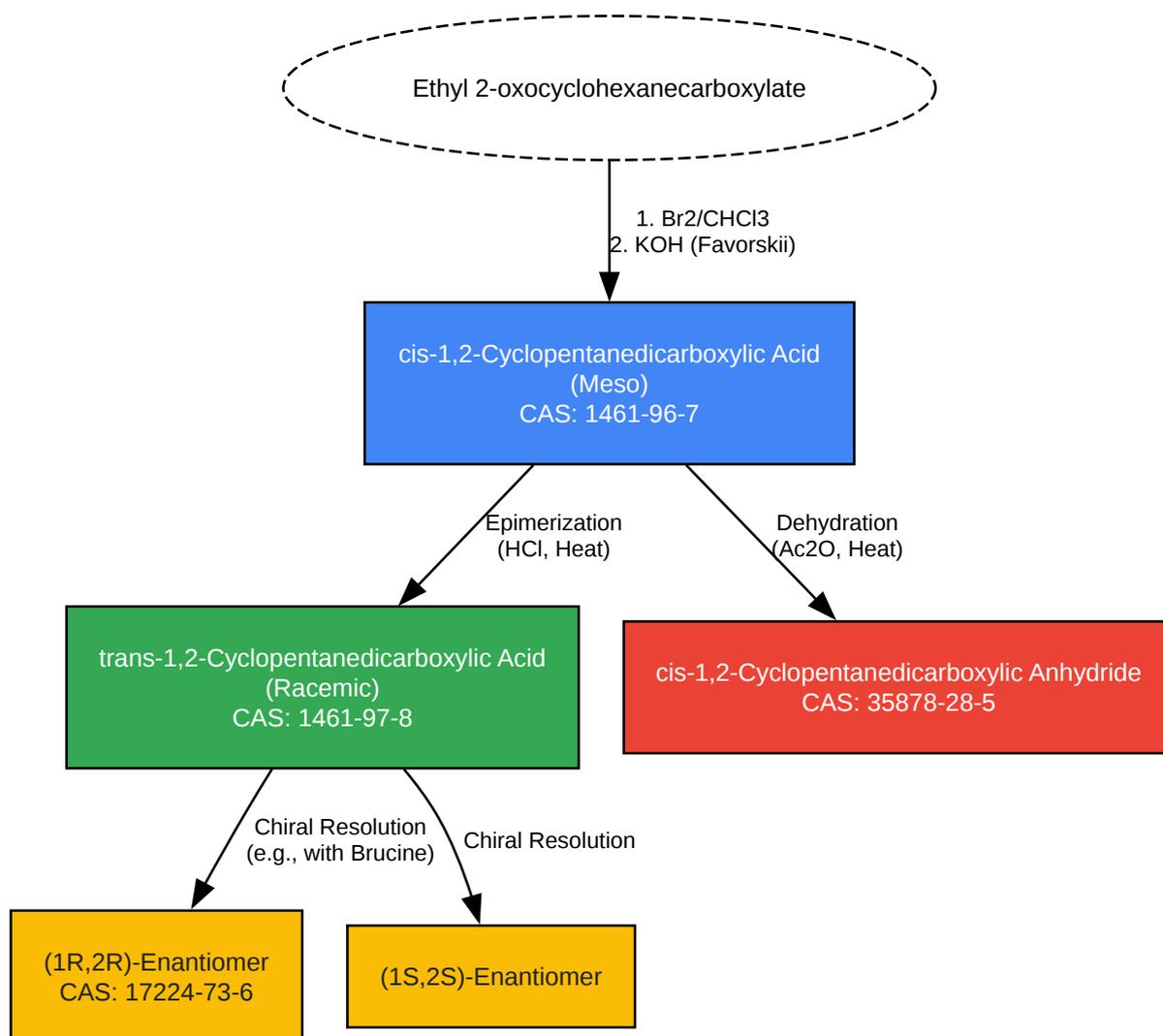
Anhydride Formation (Differentiation Assay)

A critical self-validating protocol to distinguish isomers is the Blanc Rule application:

- cis-Isomer: Heating with acetic anhydride or acetyl chloride yields cis-1,2-cyclopentanedicarboxylic anhydride (CAS 35878-28-5).
- trans-Isomer: Does not form a monomeric cyclic anhydride due to the high ring strain imposed by the trans-fused system. Instead, it may form polymeric anhydrides or remain unreacted.

Visualization: Isomer Relationships & Workflow

The following diagram illustrates the stereochemical relationships and the synthesis pathways connecting these species.



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Caption: Stereochemical interconversion map showing the synthesis of cis/trans isomers and the unique dehydration pathway of the cis-acid.

Applications in Drug Development & Materials[4][5] Peptidomimetics & Drug Design

1,2-Cyclopentanedicarboxylic acid serves as a conformationally restricted analogue of glutamate and aspartate.

- **Proline Mimicry:** The cis anhydride is a precursor to bicyclic proline analogues (e.g., octahydroindole-2-carboxylic acid). These structures are vital in the design of ACE inhibitors

and HCV protease inhibitors (e.g., Telaprevir intermediates).

- Mechanism: The rigid cyclopentane ring locks the dihedral angles () of the peptide backbone, reducing the entropic penalty of binding to a receptor.

Metal-Organic Frameworks (MOFs)

In MOF synthesis, the isomer choice dictates the pore geometry.

- cis-Linker: Introduces a "bent" angle (approx.) between metal clusters, favoring the formation of discrete cages or helical channels.
- trans-Linker: Provides a linear or stepped geometry, often leading to 2D sheets or 3D diamondoid networks.
- Case Study: Cobalt(II) MOFs utilizing the cis isomer have demonstrated high selectivity for over due to the specific pore size generated by the bent ligand.

Experimental Protocol: Purification of cis-1,2-Cyclopentanedicarboxylic Acid

Objective: Purify commercial-grade cis-acid (often contaminated with traces of trans or anhydride) to

purity for crystallographic use.

Reagents:

- Crude cis-1,2-cyclopentanedicarboxylic acid (CAS 1461-96-7)[3][4][5]
- Distilled Water
- Charcoal (activated)[6]
- Concentrated HCl

Procedure:

- **Dissolution:** Dissolve
of crude acid in
of boiling distilled water. If the solution is colored, add
of activated charcoal and boil for 2 minutes.
- **Filtration:** Filter the hot solution through a pre-warmed Celite pad to remove charcoal.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature () over 4 hours. Do not disturb the flask.
- **Harvesting:** Collect the white crystalline plates via vacuum filtration.
- **Drying:** Dry the crystals in a vacuum desiccator over
for 24 hours.
- **Validation:** Measure melting point. Pure cis melts sharply at
. A broad range indicates trans contamination.

References

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